

idelalisib synthesis novel route control desfluoro impurity

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Compound Focus: Idelalisib

CAS No.: 870281-82-6

Cat. No.: S548997

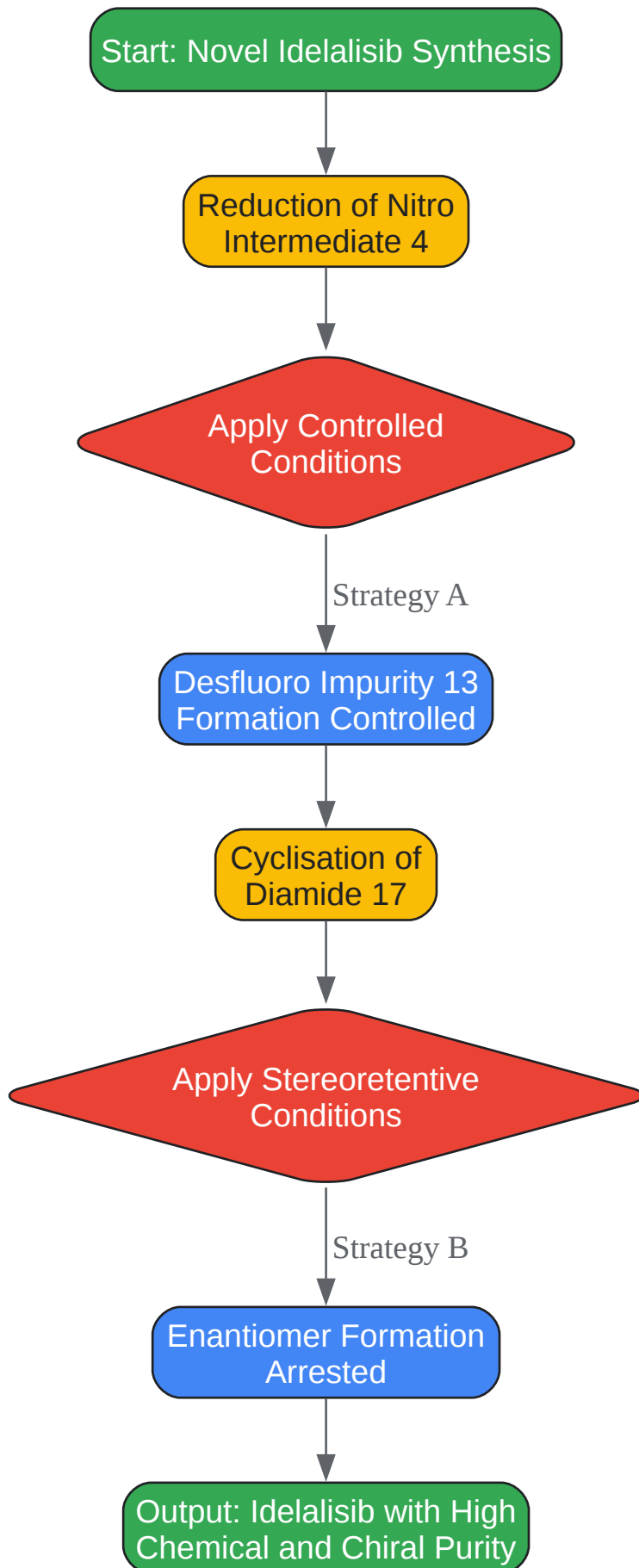
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Novel Synthesis Strategy and Impurity Control

The core of the novel strategy involves a specific sequence and conditions designed to minimize the formation of key impurities from the outset [1].

- **Control of the Desfluoro Impurity:** The formation of the desfluoro impurity (compound **13**) is specifically controlled during the **reduction of the nitro intermediate (4)**. The precise conditions for this reduction are key to preventing the loss of the fluorine atom [1].
- **Control of the Enantiomeric Impurity:** The formation of the wrong enantiomer is arrested during the **cyclisation of the diamide intermediate (17)**. This step is engineered to proceed without affecting the neighboring chiral center, thus preserving the desired (S)-configuration of the molecule [1].

The following diagram illustrates the logical workflow of this impurity control strategy.



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Key Features and Outcomes of the Novel Process

The table below summarizes the main advantages and results of this novel manufacturing strategy.

Feature	Description & Benefit
Impurity Control	Directly controls desfluoro impurity (13) and the undesired enantiomer at source [1].
Scalability	Process demonstrated on a larger, laboratory scale, indicating suitability for industrial production [1].
Stereochemical Integrity	Cyclisation step does not compromise the existing chiral center, ensuring high chiral purity of the final API [1].
Overall Performance	Achieves good chemical and chiral purities coupled with good yields [1].

Experimental Protocol Overview

While full synthetic details are in the primary literature [1], the protocol hinges on two key controlled steps:

- **Reduction of Nitro Intermediate (4)** [1]
 - **Objective:** Reduce the nitro group to an amine while suppressing defluorination.
 - **Key Consideration:** The choice of reducing agent and reaction conditions is critical to prevent the formation of the desfluoro impurity **13**.
- **Cyclisation of Diamide (17)** [1]
 - **Objective:** Form the quinazolinone ring while preserving stereochemistry.
 - **Key Consideration:** The use of specific cyclizing agents and solvents ensures the reaction proceeds without racemization at the labile chiral center.

Additional Impurity Information

Beyond the specific impurities addressed in the novel route, other synthesis pathways generate various **Idelalisib** impurities. Suppliers offer reference standards for over a dozen different **Idelalisib**-related compounds, which are crucial for analytical method development and quality control [2].

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References

1. A novel strategy for the manufacture of idelalisib [pubs.rsc.org]
2. Idelalisib Impurities [synzeal.com]

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